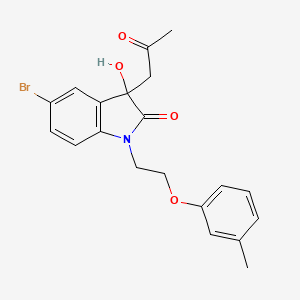

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, is a derivative of indolin-2-one, which is a scaffold known to possess various biological activities. The indolin-2-one derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically prepared via condensation reactions. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was synthesized through the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . This method suggests that the synthesis of the compound of interest might also involve a condensation step, possibly with modifications to introduce the specific substituents such as the 2-oxopropyl and m-tolyloxyethyl groups.

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives is crucial for their biological activity. The Schiff base ligand BHMQMHI and its metal complexes were characterized using various spectroscopic techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD . These techniques provide detailed information about the molecular structure, such as the geometry of the metal complexes and the nature of the ligand-metal interactions. For the compound of interest, similar analytical techniques would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of indolin-2-one derivatives can be explored through their ability to form complexes with various metals. The Schiff base ligand BHMQMHI was found to form complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), exhibiting different geometries . The stability of these complexes was studied using potentiometric titrations, and the metal-ligand stability constants were determined. The reactivity of the compound of interest may also be investigated through its ability to form complexes and its stability in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives are influenced by their molecular structure. The Schiff base ligand BHMQMHI and its metal complexes were subjected to thermal studies to understand their stability under different temperatures . The ligand and its complexes were also screened for their in vitro antibacterial and antifungal activities, as well as their DNA cleavage activities . These properties are indicative of the potential applications of the compound of interest in biological systems.

Scientific Research Applications

Anticancer and Antimicrobial Activities

A range of C(3)-trifluoromethylated compounds derived from N-substituted isatins, structurally similar to the specified chemical, were synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. These derivatives have shown potential anticancer activities and specific antibacterial activity against S. aureus. The active compounds were further screened against nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase through in silico molecular docking studies to identify lead molecules for potential therapeutic use (Bikshapathi et al., 2017).

Synthetic Processes

The synthesis of various derivatives involving bromination and hydrolysis processes were described. These processes involve complex reactions, including bromination of dihydrobenz[e]indolines, followed by hydrolysis with ammonium bicarbonate, leading to a range of products including bromoiminium bromides and 4-bromo-5,9b-dihydro-benz[e]indolines. These studies provide valuable insights into the synthesis routes for similar compounds (Kavadias et al., 1979).

Structural and Biological Analysis

Several isatin derivatives, structurally related to the specified compound, were synthesized and characterized. These derivatives underwent crystal structure analysis, quantum chemical study, and were tested for biological activity against various bacterial and fungal strains. Molecular docking studies were also carried out to understand the binding mode of these compounds with the penicillin-binding protein enzyme, providing a framework for understanding the bioactivity of similar compounds (Bargavi et al., 2021).

properties

IUPAC Name |

5-bromo-3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO4/c1-13-4-3-5-16(10-13)26-9-8-22-18-7-6-15(21)11-17(18)20(25,19(22)24)12-14(2)23/h3-7,10-11,25H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOAYNLFXEBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)